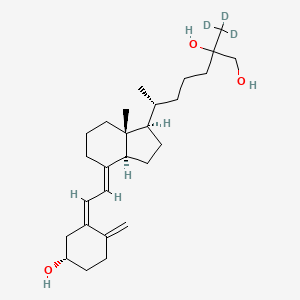

25,26-Dihydroxy Vitamin D3-d3

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H44O3 |

|---|---|

Poids moléculaire |

419.7 g/mol |

Nom IUPAC |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-(trideuteriomethyl)heptane-1,2-diol |

InChI |

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1/i3D3 |

Clé InChI |

QOWCBCXATJITSI-VROSBJPWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(CO)O |

SMILES canonique |

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origine du produit |

United States |

The Analytical and Biological Imperative of 25,26-Dihydroxy Vitamin D3-d3

An In-Depth Technical Whitepaper for Research and Clinical Diagnostics

Executive Summary

The accurate quantification of the Vitamin D metabolome is a cornerstone of modern endocrinology, bone metabolism research, and clinical diagnostics. While 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] is universally recognized as the biologically active hormone, the complex catabolic network involving molecules like 25,26-dihydroxyvitamin D3[25,26(OH)2D3] is increasingly recognized for its distinct physiological roles and diagnostic utility[1][2].

25,26-Dihydroxy Vitamin D3-d3 is the stable, deuterium-labeled isotopologue of this metabolite[3][4]. It is not a therapeutic agent; rather, it is an indispensable analytical tool. As a highly specific Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it enables the absolute quantification of endogenous 25,26(OH)2D3[5][6]. This whitepaper deconstructs the biological significance of the target metabolite and provides a self-validating, field-proven methodology for its quantification.

Biological Significance of 25,26-Dihydroxyvitamin D3

Endogenous 25,26(OH)2D3 (also known as 25,26-dihydroxycholecalciferol) is generated primarily through the hydroxylation of 25(OH)D3 at the C-26 position by cytochrome P450 enzymes, notably CYP24A1 and CYP27A1[1][2].

Selective Calcium Modulation

Historically viewed merely as an inactive byproduct of vitamin D catabolism, 25,26(OH)2D3 possesses a highly selective biological profile. While its affinity for the Vitamin D Receptor (VDR) is 100- to 1,000-fold lower than that of 1,25(OH)2D3[1], in vivo studies in vitamin D-deficient models demonstrate that it actively stimulates intestinal calcium absorption[2][7].

Crucially, unlike the active hormone, 25,26(OH)2D3 fails to induce significant bone calcium mobilization[2][7]. This uncoupling of intestinal absorption from bone resorption suggests that 25,26(OH)2D3 acts as a selective modulator in the finely tuned feedback loops of mineral homeostasis[1][2].

Clinical Diagnostic Utility

The clinical imperative for measuring 25,26(OH)2D3 lies in assessing the integrity of the Vitamin D catabolic pathway. Simultaneous quantification of 24,25(OH)2D3 and 25,26(OH)2D3 is utilized to diagnose CYP24A1 (24-hydroxylase) deficiency [5][6]. Patients with this genetic defect cannot properly catabolize 25(OH)D3, leading to idiopathic infantile hypercalcemia. A skewed ratio of precursor to these dihydroxy catabolites serves as a definitive biomarker for this condition[5][6].

Vitamin D3 metabolic pathway highlighting the synthesis of 25,26(OH)2D3 via CYP24A1/CYP27A1.

The Analytical Imperative: Why Use a Deuterated (-d3) Standard?

In mass spectrometry, 25,26(OH)2D3 and 24,25(OH)2D3 are isobars —they share the exact same molecular weight (416.64 g/mol ) and yield nearly identical fragmentation patterns[5][7]. Furthermore, serum is a highly complex matrix containing lipids and proteins that cause unpredictable ionization suppression or enhancement during Electrospray Ionization (ESI).

Causality in Experimental Design: By spiking the sample with 25,26-Dihydroxy Vitamin D3-d3 (where three hydrogen atoms are replaced by deuterium, increasing the mass by +3 Da)[4], the internal standard co-elutes exactly with the endogenous 25,26(OH)2D3. Because they elute at the exact same retention time, they experience the exact same matrix effects. Any signal suppression affecting the endogenous analyte equally affects the -d3 standard. By quantifying the ratio of the endogenous peak area to the -d3 peak area, researchers achieve absolute, matrix-independent quantification[5][6].

Quantitative Data: Vitamin D Metabolite Comparison

| Metabolite | Primary Biological Function | VDR Affinity | Mass (Unlabeled) | PTAD-Adduct Precursor Ion (m/z)* |

| 1,25(OH)2D3 | Active hormone; systemic Ca2+ regulation | 100% (Ref) | 416.64 Da | ~ 592.3 |

| 24,25(OH)2D3 | Major catabolite; potential bone healing role | < 1% | 416.64 Da | ~ 592.3 |

| 25,26(OH)2D3 | Selective intestinal Ca2+ transport | < 1% | 416.64 Da | ~ 592.3 |

| 25,26(OH)2D3-d3 | Internal Standard (Analytical) | N/A | 419.65 Da | ~ 595.3 |

*Note: m/z values represent the approximate mass of the PTAD-derivatized adducts in positive ESI mode, which is standard practice for enhancing detection limits[5][6].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To accurately measure 25,26(OH)2D3, standard reversed-phase chromatography is insufficient due to isobaric interference. The following protocol integrates chemical derivatization and specialized stationary phases to ensure self-validating accuracy.

Phase 1: Sample Preparation & Matrix Normalization

-

IS Spiking: Aliquot 50–100 µL of human serum into a microcentrifuge tube. Immediately spike with a known concentration of 25,26-Dihydroxy Vitamin D3-d3 (e.g., 10 ng/mL in methanol)[5].

-

Logic: Early introduction ensures the IS accounts for any physical losses during subsequent extraction steps.

-

-

Protein Precipitation: Add 0.2 M Zinc Sulfate followed by LC-MS grade methanol to denature binding proteins (e.g., Vitamin D Binding Protein, VDBP) and precipitate serum albumin[8].

-

Extraction: Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 10 minutes. Transfer the organic supernatant to a clean borosilicate glass vial and evaporate to dryness under a gentle stream of nitrogen[8].

Phase 2: PTAD Derivatization

Vitamin D metabolites lack easily ionizable functional groups, resulting in poor ESI sensitivity.

-

Reagent Addition: Reconstitute the dried extract in 50 µL of a 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) solution (e.g., 10 mg/mL in ethyl acetate)[6].

-

Reaction: Incubate at room temperature for 1 hour in the dark.

-

Quenching: Quench the reaction with ethanol or water, evaporate to dryness, and reconstitute in the initial LC mobile phase.

Phase 3: Chromatographic Separation & MS/MS Detection

-

Column Selection (Critical Step): Inject the sample onto a Fluorophenyl (F5) core-shell column (e.g., Kinetex 5 µm F5) rather than a standard C18[6].

-

Logic: C18 columns often fail to separate the isobars 24,25(OH)2D3 and 25,26(OH)2D3. The F5 stationary phase introduces π−π interactions and dipole-dipole forces, successfully baseline-resolving these epimers/isobars before they enter the mass spectrometer[6].

-

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode. Monitor the transition m/z592.3→Fragment for endogenous 25,26(OH)2D3, and m/z595.3→Fragment for the -d3 internal standard.

LC-MS/MS workflow utilizing 25,26(OH)2D3-d3 as an internal standard for quantitative analysis.

Conclusion

The biological narrative of Vitamin D extends far beyond its active hormone. Metabolites like 25,26(OH)2D3 play nuanced roles in intestinal calcium transport and serve as critical biomarkers for metabolic disorders like CYP24A1 deficiency[2][5]. However, elucidating these roles is impossible without rigorous analytical chemistry. By utilizing 25,26-Dihydroxy Vitamin D3-d3 as a stable isotope internal standard, coupled with PTAD derivatization and advanced fluorophenyl chromatography, researchers can achieve the absolute quantification required to push the boundaries of endocrinology and clinical diagnostics.

References

-

[1] BenchChem Technical Support Team. An In-depth Technical Guide on the Stereochemistry of 25,26-Dihydroxyvitamin D3 and its Biological Significance. BenchChem. Available at:

-

[2] Smolecule. Buy 25,26-Dihydroxyvitamin D3 | 29261-12-9. Smolecule. Available at:

-

[7] MedChemExpress. 25,26-Dihydroxyvitamin D3 (25,26-Dihydroxycholecalciferol) | Endogenous Metabolite. MedChemExpress. Available at:

-

[3] Pharmaffiliates. Product Name : 25,26-Dihydroxy Vitamin D3-d3. Pharmaffiliates. Available at:

-

[5] Zelzer, S., et al. (2020). Simultaneous determination of 24,25- and 25,26-dihydroxyvitamin D3 in serum samples with liquid-chromatography mass spectrometry – A useful tool for the assessment of vitamin D metabolism. Journal of Chromatography B, 1158:122394. ResearchGate. Available at:

-

[4] Pharmaffiliates. Cholecalciferol-impurities. Pharmaffiliates. Available at:

-

[8] Kaufmann, M., et al. (2014). Clinical Utility of Simultaneous Vitamin D Assays. J Clin Endocrinol Metab, 99(7):2567–2574. Oxford Academic. Available at:

-

[6] Zelzer, S., et al. (2020). Simultaneous determination of 24,25- and 25,26-dihydroxyvitamin D3 in serum samples with liquid-chromatography mass spectrometry - A useful tool for the assessment of vitamin D metabolism. PubMed (NIH). Available at:

-

RSC Publishing. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 25,26-Dihydroxyvitamin D3 | 29261-12-9 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of 24,25- and 25,26-dihydroxyvitamin D3 in serum samples with liquid-chromatography mass spectrometry - A useful tool for the assessment of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to 25,26-Dihydroxy Vitamin D3: From Metabolic Byproduct to Analytical Cornerstone in Calcium Homeostasis Research

Abstract: The Vitamin D endocrine system is the principal regulator of calcium and phosphate homeostasis, a function critical for skeletal integrity and numerous extraskeletal processes. While the hormonal preeminence of 1,25-dihydroxyvitamin D3 (Calcitriol) is well-established, the complete metabolic landscape of vitamin D is complex, involving a cascade of hydroxylation and catabolic events. This guide provides an in-depth examination of 25,26-dihydroxyvitamin D3 [25,26(OH)₂D₃], a significant but often overlooked metabolite. We will explore its position within the vitamin D metabolic pathway, evaluate its limited direct role in calcium regulation, and, most critically, detail the indispensable function of its deuterated analog, 25,26-dihydroxyvitamin D3-d3, as an internal standard in state-of-the-art analytical methodologies. This document is intended for researchers, clinicians, and drug development professionals seeking a nuanced understanding of vitamin D metabolism and the high-fidelity quantification required to advance the field.

The Vitamin D Metabolic Landscape: A Tightly Regulated Endocrine Axis

Vitamin D, obtained from cutaneous synthesis via UVB radiation or dietary intake, is biologically inert and requires sequential hydroxylation to become active.[1][2] This metabolic activation and subsequent catabolism is a tightly controlled process involving several key cytochrome P450 (CYP) enzymes.

-

Activation Step 1 (25-Hydroxylation): Vitamin D3 (cholecalciferol) is transported to the liver where enzymes, primarily CYP2R1, hydroxylate it at the carbon-25 position to form 25-hydroxyvitamin D3 [25(OH)D3], also known as calcifediol.[1][3] 25(OH)D3 is the major circulating form of vitamin D and is the most reliable clinical indicator of a patient's vitamin D status due to its relatively long half-life of about 15 days.[3]

-

Activation Step 2 (1α-Hydroxylation): 25(OH)D3 is then transported to the kidneys. Here, the mitochondrial enzyme 1α-hydroxylase (CYP27B1) converts it to the biologically active hormone, 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], or calcitriol.[1][4][5] The activity of CYP27B1 is the primary control point of the endocrine system and is stimulated by parathyroid hormone (PTH) and low serum phosphate levels.[3][4]

-

Hormonal Action and Catabolism (24-Hydroxylation): Calcitriol is the principal ligand for the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] The calcitriol-VDR complex modulates the expression of hundreds of genes, orchestrating calcium homeostasis by increasing intestinal calcium absorption, regulating renal calcium reabsorption, and influencing bone resorption and formation.[2][5][6][7][8] To prevent hypercalcemia and fine-tune its own activity, 1,25(OH)₂D₃ induces the expression of the enzyme 24-hydroxylase (CYP24A1).[1][9] CYP24A1 initiates the catabolic cascade by hydroxylating both 25(OH)D3 and 1,25(OH)₂D₃, primarily at the C-24 position, marking them for inactivation and excretion.[10]

The following diagram illustrates this core pathway.

Sources

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Calcitriol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

The Emergence of a Key Vitamin D Metabolite: A Technical Guide to the Discovery and Initial Synthesis of 25,26-Dihydroxycholecalciferol

Introduction: Charting the Vitamin D Metabolic Frontier

The story of vitamin D is a journey from nutritional science to the intricate world of endocrinology. Initially identified for its role in preventing rickets, vitamin D is now understood to be a prohormone that undergoes a cascade of hydroxylations to yield a family of active metabolites, each with distinct biological roles.[1] The liver initiates this activation by converting vitamin D₃ (cholecalciferol) to 25-hydroxycholecalciferol [25(OH)D₃], the major circulating form of vitamin D.[2] The kidneys and other tissues then further hydroxylate this intermediate. While the hormonal form, 1,25-dihydroxycholecalciferol [1,25(OH)₂D₃], is the most potent regulator of calcium and phosphate homeostasis, a diverse array of other metabolites exists, forming a complex network that modulates the vitamin D endocrine system.[3]

This technical guide focuses on one such crucial, yet often overlooked, metabolite: 25,26-dihydroxycholecalciferol [25,26(OH)₂D₃] . We will delve into the foundational research that led to its discovery and isolation in the early 1970s and provide a detailed examination of the pioneering chemical syntheses that enabled further biological investigation. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the experimental logic and technical execution that defined the early exploration of this important molecule.

Part I: Discovery and Biological Context

The Search for Polar Metabolites: Isolation and Identification

In the late 1960s and early 1970s, the laboratory of Hector F. DeLuca at the University of Wisconsin-Madison was a hub for vitamin D research. Following the identification of 25(OH)D₃, the team hypothesized that even more polar (water-soluble) metabolites existed. Using radioactively labeled vitamin D₃ administered to pigs and rats, they sought to isolate and identify these unknown compounds.

Through a meticulous process of solvent extraction and chromatographic separation, a new, more polar metabolite was consistently observed. In a landmark 1970 publication in Biochemistry, the DeLuca group, including T. Suda, H.K. Schnoes, Y. Tanaka, and M.F. Holick, reported the isolation of this metabolite and its initial characterization.[4] They demonstrated that this new compound was biologically active, particularly in stimulating intestinal calcium transport, albeit less potent than 1,25(OH)₂D₃.[4][5]

The definitive structural elucidation came through the use of mass spectrometry, which revealed a molecular weight of 416, corresponding to a dihydroxylated cholecalciferol. By comparing the mass spectra of the natural metabolite with synthetic standards and through chemical degradation studies, the structure was unequivocally assigned as 25,26-dihydroxycholecalciferol.[5] This discovery opened a new chapter in understanding the catabolic and alternative signaling pathways of vitamin D.

Metabolic Pathway and Biological Significance

25,26(OH)₂D₃ is formed from the hydroxylation of 25(OH)D₃ at the C-26 position. While initially considered a product of an inactivation pathway, subsequent research has shown it possesses distinct biological activities. Studies have indicated that 25,26(OH)₂D₃ preferentially stimulates intestinal calcium transport with minimal effect on bone calcium mobilization at lower doses.[6] The natural form of the metabolite has been shown to be a mixture of two stereoisomers at the C-25 position, (25S) and (25R).

The diagram below illustrates the position of 25,26(OH)₂D₃ within the broader metabolic cascade of Vitamin D₃.

Caption: Metabolic pathway of Vitamin D₃ leading to its dihydroxylated metabolites.

Part II: Foundational Chemical Synthesis

The biological characterization of 25,26(OH)₂D₃ was critically dependent on obtaining sufficient quantities of the pure material, a task that fell to synthetic organic chemists. The challenge lay in the stereocontrolled introduction of the hydroxyl groups onto the complex steroidal side chain.

The Redel et al. Synthesis (1974)

One of the first successful chemical syntheses was reported by J. Redel and colleagues in a 1974 Steroids publication.[5] Their approach was a landmark achievement, providing the first synthetic confirmation of the structure and enabling more detailed biological studies.

Synthetic Strategy Rationale: The core of the Redel strategy was to construct the dihydroxylated side chain on a pre-existing steroid nucleus and then to create the 5,7-diene system necessary for the photochemical conversion to the vitamin D structure.

The workflow diagram below outlines the key stages of this pioneering synthesis.

Caption: Workflow of the initial chemical synthesis of 25,26-dihydroxycholecalciferol.

The Lam et al. Synthesis (1975)

A year later, a group including H.Y. Lam from DeLuca's laboratory published another synthesis in Steroids.[6] This route started from 3β-hydroxy-27-norcholest-5-en-25-one and also involved the formation of an epoxide intermediate which was then hydrolyzed to the diol.[6] This was followed by the crucial steps of allylic bromination and dehydrobromination to create the 5,7-diene system, which after photolysis, yielded the final vitamin derivative.[6]

Part III: Characterization and Protocols

The structural confirmation of the synthesized molecules relied on a combination of spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data reported for the synthetically prepared 25,26-dihydroxycholecalciferol.

| Parameter | Value / Description | Source |

| Molecular Formula | C₂₇H₄₄O₃ | [5] |

| Molecular Weight | 416.64 g/mol | [5] |

| UV Absorption (λmax) | 265 nm | [5][6] |

| Mass Spectrometry (m/z) | 416 (M⁺), 398 (M⁺ - H₂O), 380 (M⁺ - 2H₂O), 271 (cleavage of C24-C25), 253 (271 - H₂O) | [5] |

| ¹H NMR | Signals consistent with the vitamin D triene system and a dihydroxylated side chain. | [5] |

Detailed Experimental Protocol: Synthesis of 5,7-Cholestadiene-3β,25,26-triol (Key Intermediate)

The following protocol is a representative procedure based on the early synthetic work, illustrating the conversion of the cholest-5-ene backbone to the crucial 5,7-diene precursor required for photolysis. This protocol is intended for instructional purposes to demonstrate the chemical logic and techniques of the era.

Objective: To introduce a C7-C8 double bond into the cholest-5-ene-3β,25,26-triol backbone via allylic bromination and subsequent dehydrobromination.

Materials:

-

Cholest-5-ene-3β,25,26-triol 3-acetate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

s-Collidine or Pyridine, anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Allylic Bromination:

-

A solution of cholest-5-ene-3β,25,26-triol 3-acetate in anhydrous CCl₄ is prepared in a round-bottom flask fitted with a reflux condenser.

-

N-Bromosuccinimide (approx. 1.1 equivalents) and a catalytic amount of a radical initiator (AIBN or benzoyl peroxide) are added.

-

The mixture is heated to reflux using a heating mantle. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Causality Insight: The use of NBS and a radical initiator is a classic Wohl-Ziegler reaction for the selective bromination at the allylic C7 position without affecting the C5-C6 double bond. CCl₄ is the traditional solvent for this reaction.

-

-

Work-up and Isolation of the 7-Bromo Intermediate:

-

After completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-bromo intermediate. This intermediate is often used directly in the next step without extensive purification.

-

-

Dehydrobromination:

-

The crude 7-bromo intermediate is dissolved in an anhydrous high-boiling point solvent such as s-collidine or pyridine.

-

The solution is heated to reflux for several hours to effect elimination of hydrogen bromide (HBr).

-

Causality Insight: A hindered base like s-collidine is used to promote the E2 elimination reaction to form the conjugated 5,7-diene system, while minimizing competing substitution reactions.

-

-

Purification of the 5,7-Diene:

-

The reaction mixture is cooled and diluted with diethyl ether.

-

The ether solution is washed extensively with dilute acid (e.g., 1M HCl) to remove the basic solvent, followed by water and brine.

-

The organic layer is dried, and the solvent is evaporated.

-

The resulting crude product, 5,7-cholestadiene-3β,25,26-triol 3-acetate, is purified by column chromatography on silica gel.

-

-

Final Deprotection (Saponification):

-

The purified diene is dissolved in a mixture of ethanol and treated with an aqueous or methanolic solution of potassium hydroxide.

-

The mixture is stirred at room temperature or gently warmed until the saponification of the acetate group is complete (monitored by TLC).

-

The reaction is then neutralized, and the product is extracted, dried, and purified to yield the final target intermediate: 5,7-cholestadiene-3β,25,26-triol . This product is then ready for the photochemical conversion to 25,26-dihydroxycholecalciferol.

-

Conclusion

The tandem discoveries of 25,26-dihydroxycholecalciferol as a natural metabolite and the development of its initial chemical syntheses were pivotal moments in vitamin D research. These foundational studies not only expanded our understanding of the complexity of vitamin D metabolism but also provided the essential chemical tools for subsequent investigations into its unique biological functions. The elegant synthetic strategies developed by pioneers like Redel and Lam laid the groundwork for the creation of a vast array of vitamin D analogs, which continue to be a fertile area for drug discovery and development. This guide serves as a testament to the synergy between biology and chemistry in unraveling the complex roles of this essential secosteroid hormone system.

References

- Redel, J., Bell, P. A., Bazely, N., Calando, Y., Delbarre, F., & Kodicek, E. (1974). The synthesis and biological activity of 25,26-dihydroxy-cholecalciferol, a polar metabolite of vitamin D3. Steroids, 24(4), 463-476. [URL: https://www.sciencedirect.com/science/article/abs/pii/0039128X74901299]

- Lam, H. Y., Schnoes, H. K., & DeLuca, H. F. (1975). Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol. Steroids, 25(2), 247-256. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0039128X7590152X]

- Bikle, D. D., & Norman, A. W. (2020). Vitamin D: Production, Metabolism, and Mechanisms of Action. In Endotext. MDText.com, Inc. [URL: https://www.ncbi.nlm.nih.gov/books/NBK278935/]

- Suda, T., DeLuca, H. F., Schnoes, H. K., Tanaka, Y., & Holick, M. F. (1970). 25,26-Dihydroxycholecalciferol, a metabolite of vitamin D3 with intestinal calcium transport activity. Biochemistry, 9(24), 4776–4780. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00826a022]

- Jones, G. (2022). Historical aspects of vitamin D. Endocrine Connections, 11(4), e210594. [URL: https://ec.bioscientifica.com/view/journals/ec/11/4/EC-21-0594.xml]

- Norman, A. W. (2008). From vitamin D to hormone D: fundamentals of the vitamin D endocrine system essential for good health. The American journal of clinical nutrition, 88(2), 491S–499S. [URL: https://academic.oup.com/ajcn/article/88/2/491S/4649915]

- Bhattasali, S., & Michos, E. D. (2022). Vitamin D: Sources, Metabolism, and Deficiency: Available Compounds and Guidelines for Its Treatment. Journal of Cardiovascular Development and Disease, 9(11), 384. [URL: https://www.mdpi.com/2308-3425/9/11/384]

- Redel, J., Bazely, N., Calando, Y., Delbarre, F., Bell, P. A., & Kodicek, E. (1975). The synthesis of 24,25-dihydroxycholecalciferol, a metabolite of vitamin D3. Journal of Steroid Biochemistry, 6(2), 117-119. [URL: https://www.sciencedirect.com/science/article/pii/0022473175901922]

- DeLuca, H. F. (2014). History of the discovery of vitamin D and its active metabolites. BoneKEy reports, 3, 479. [URL: https://www.

- Bikle, D. D. (2014). Vitamin D metabolism, mechanism of action, and clinical applications. Chemistry & biology, 21(3), 319–329. [URL: https://www.cell.com/chemistry-biology/fulltext/S1074-5521(14)00055-6]

Sources

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vitamin D Metabolism | IntechOpen [intechopen.com]

- 4. Sci-Hub. The synthesis of 24,25-dihydroxycholecalciferol, a metabolite of vitamin D3 / Journal of Steroid Biochemistry, 1975 [sci-hub.box]

- 5. The synthesis and biological activity of 25,26-dihydroxy-cholecalciferol, a polar metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

25,26-Dihydroxy Vitamin D3-d3 metabolic pathway exploration.

An In-depth Technical Guide to the Metabolic Pathway of 25,26-Dihydroxy Vitamin D3

This guide provides a comprehensive exploration of the metabolic pathway leading to 25,26-dihydroxyvitamin D3, with a special focus on the utility of its deuterated analog, 25,26-dihydroxyvitamin D3-d3, in research. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with advanced technical insights, detailing the enzymatic processes, physiological context, and the state-of-the-art methodologies used to investigate this pathway.

Foundational Overview: The Vitamin D Endocrine System

Vitamin D, a group of fat-soluble secosteroids, is essential for a multitude of physiological functions, most notably the regulation of calcium and phosphate homeostasis.[1][2][3] The endocrine cascade begins with the synthesis of Vitamin D3 (cholecalciferol) in the skin upon exposure to ultraviolet B (UVB) radiation or through dietary intake.[3] However, Vitamin D is biologically inert and must undergo a two-step hydroxylation process to become active.[4]

The first activation step occurs in the liver, where enzymes, primarily CYP2R1, hydroxylate Vitamin D3 to form 25-hydroxyvitamin D3 [25(OH)D3].[5][6] This is the major circulating form of Vitamin D and the most reliable biomarker for a patient's Vitamin D status.[4][7][8] The second and final activation step takes place predominantly in the kidneys. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D3 into the biologically active hormone, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], also known as calcitriol.[5][6][9][10] Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor, to modulate gene expression in various target tissues, including the intestine, bone, and kidney.[1][3][6][11]

To prevent hypercalcemia and maintain homeostasis, the levels of 1,25(OH)2D3 are tightly regulated through a sophisticated feedback system involving catabolic pathways that inactivate the hormone.[9][11][12]

The Central Role of CYP24A1 in Vitamin D Catabolism

The primary enzyme responsible for the catabolism of Vitamin D metabolites is the mitochondrial cytochrome P450 enzyme, 24-hydroxylase, or CYP24A1.[11][12][13][14] This enzyme acts as the essential "off-switch" in the Vitamin D endocrine system.[12][14] The expression of CYP24A1 is strongly induced by 1,25(OH)2D3, forming a classic negative feedback loop.[5][9][15] Its activity is also modulated by other systemic hormones, including parathyroid hormone (PTH), which suppresses its expression, and fibroblast growth factor 23 (FGF23), which induces it.[12][14][15]

CYP24A1 is a versatile enzyme that initiates the degradation of both 25(OH)D3 and 1,25(OH)2D3.[12][16] The most well-characterized catabolic route is the C24-oxidation pathway. In this multi-step process, CYP24A1 sequentially hydroxylates the side chain of its substrates, ultimately leading to the formation of calcitroic acid, a biologically inactive product that is excreted.[11][12]

An Alternative Route: The 25,26-Dihydroxy Vitamin D3 Pathway

Beyond the canonical C24-oxidation pathway, an alternative metabolic process involves hydroxylation at the C-26 position.[4] The hydroxylation of 25(OH)D3 by a cytochrome P450 enzyme yields 25,26-dihydroxyvitamin D3 [25,26(OH)2D3].[4][17]

Stereochemistry and Biological Significance

The introduction of a hydroxyl group at C-26 creates a new chiral center at the adjacent C-25, resulting in two distinct stereoisomers: (25S)-25,26(OH)2D3 and (25R)-25,26(OH)2D3.[4][18] Early research debated which isomer was the natural form, but subsequent studies demonstrated that naturally occurring 25,26(OH)2D3 is a mixture of both the R and S isomers.[18][19]

While significantly less potent than 1,25(OH)2D3, 25,26(OH)2D3 is not merely an inactive byproduct.[4] It contributes to the overall Vitamin D signaling network. Studies in rats have shown that at lower doses, synthetic 25,26(OH)2D3 can stimulate intestinal calcium transport without a significant effect on bone calcium mobilization, suggesting a potentially unique biological activity profile.[20]

The Role of Deuterated Analogs: 25,26-Dihydroxy Vitamin D3-d3

The exploration of metabolic pathways is greatly enhanced by the use of stable isotope-labeled compounds. Deuterated (e.g., -d3 or -d6) analogs of Vitamin D metabolites are indispensable tools in modern bioanalysis and pharmacokinetic research.[10][21][22][23]

The primary application of 25,26-dihydroxyvitamin D3-d3 is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][24][25] In the isotope dilution method, a known quantity of the deuterated standard is added to a biological sample (e.g., serum, plasma) at the beginning of sample preparation.[21][22] Because the deuterated standard is chemically identical to the endogenous analyte, it behaves the same way during extraction, purification, and derivatization, experiencing the same procedural losses. However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the endogenous analyte to the deuterated standard, one can calculate the initial concentration of the analyte with high accuracy and precision, effectively correcting for any variability in sample handling.[21]

Furthermore, deuterated analogs are crucial for in vivo pharmacokinetic studies.[22][25] By administering a dose of the labeled compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) over time, accurately distinguishing the administered tracer from the body's endogenous pool of the same metabolite. This allows for precise determination of key parameters like metabolic clearance rates and half-life.[22]

Methodologies for Pathway Exploration

A multi-faceted approach combining in vitro and in vivo models with advanced analytical techniques is required to fully elucidate the 25,26-dihydroxy Vitamin D3 pathway.

In Vitro Models

-

Cultured Cell Lines: Cell lines derived from key Vitamin D target tissues, such as kidney cells, osteosarcoma cells (bone), and keratinocytes (skin), are frequently used.[26][27] These systems allow for controlled experiments to identify metabolites formed from a precursor and to study the regulation of metabolizing enzymes under various stimuli.

-

Subcellular Fractions: Preparations of mitochondria or kidney homogenates, which are rich in CYP enzymes like CYP24A1, can be used to directly study enzymatic activity and metabolite formation in a cell-free environment.[18][19]

In Vivo Models

-

Animal Models: Rodent models, particularly mice and rats, are fundamental for studying the integrated physiological and metabolic responses to Vitamin D.[28][29][30] These models are essential for pharmacokinetic studies and for understanding how factors like diet or pregnancy influence Vitamin D metabolism.[30][31][32]

-

Genetically Modified Animals: The development of knockout mice, such as the Cyp24a1-null mouse, has been instrumental in defining the specific in vivo functions of metabolizing enzymes.[26][29] Studying metabolism in these animals reveals the alternative pathways that become prominent when a primary pathway is blocked.[33]

Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of Vitamin D metabolites.[24][34][35] Its ability to separate structurally similar compounds (isomers) and detect them at very low concentrations makes it superior to older immunoassay methods.[35]

Detailed Experimental Protocols

The following protocols provide a framework for the experimental investigation of 25,26(OH)2D3 metabolism.

Protocol 1: In Vitro Metabolism in Cultured Kidney Cells

This protocol describes a typical experiment to identify metabolites of 25(OH)D3.

-

Cell Culture: Culture a suitable kidney cell line (e.g., HEK293) in appropriate media until 80-90% confluency.

-

Treatment: Replace the culture medium with a serum-free medium containing a known concentration of 25(OH)D3 (e.g., 100 nM). Include vehicle-only controls. Incubate for a set time course (e.g., 4, 12, 24 hours).

-

Sample Collection: At each time point, collect the cell culture medium. Lyse the cells to collect the intracellular fraction.

-

Metabolite Extraction:

-

To 1 mL of medium or cell lysate, add 50 µL of an internal standard solution (containing deuterated 25(OH)D3, 24,25(OH)2D3, and 25,26(OH)2D3-d3).

-

Perform protein precipitation by adding 2 mL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis: Reconstitute the dried extract in mobile phase and inject it into the LC-MS/MS system to identify and quantify the formation of 25,26(OH)2D3 and other metabolites.

Protocol 2: Quantitative Analysis of 25,26(OH)2D3 from Human Serum via LC-MS/MS

This protocol outlines a robust method for measuring endogenous levels of 25,26(OH)2D3.

-

Sample Preparation:

-

To 100 µL of serum or plasma, add 10 µL of a mixed internal standard solution containing 25,26(OH)2D3-d3 (and other relevant deuterated standards).

-

-

Protein Precipitation: Add 300 µL of acetonitrile containing an antioxidant like BHT. Vortex vigorously for 1 minute.

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of a non-polar solvent (e.g., hexane or methyl tert-butyl ether).

-

Vortex for 5 minutes, then centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under nitrogen.

-

-

Derivatization (Optional but Recommended):

-

LC-MS/MS Analysis:

-

Reconstitute the sample in the initial mobile phase.

-

Inject onto a C18 or similar reversed-phase HPLC column.

-

Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile with additives like formic acid or ammonium formate.

-

Operate the mass spectrometer in positive ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[34]

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the endogenous analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using calibrators with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Calculate the concentration of 25,26(OH)2D3 in the unknown samples by comparing their analyte/internal standard peak area ratios to the calibration curve.

-

Data Presentation

Table 1: Example LC-MS/MS Parameters for Vitamin D Metabolites (PTAD Derivatized)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| 25(OH)D3 | 558.4 | 298.2 | Positive |

| 24,25(OH)2D3 | 574.4 | 298.2 | Positive |

| 25,26(OH)2D3 | 574.4 | 314.2 | Positive |

| 25,26(OH)2D3-d3 (IS) | 577.4 | 317.2 | Positive |

| 1,25(OH)2D3 | 574.4 | 314.2 | Positive |

Note: Exact m/z values can vary slightly based on instrumentation and adduct formation.

Table 2: Comparative Properties of Key Vitamin D Metabolites

| Metabolite | Primary Site of Production | Key Function | Relative VDR Affinity |

| Vitamin D3 | Skin | Prohormone | Very Low |

| 25(OH)D3 | Liver | Major Circulating Form, Substrate | Low |

| 1,25(OH)2D3 | Kidney | Active Hormone, Calcium Regulation | 100% (Reference) |

| 24,25(OH)2D3 | Kidney & Target Tissues | Catabolite | ~0.1% |

| 25,26(OH)2D3 | Kidney & Other Tissues | Modulator/Catabolite | Low (<1%) |

Conclusion

The metabolic pathway leading to 25,26-dihydroxyvitamin D3 represents a significant, albeit less studied, branch of Vitamin D catabolism. Understanding its regulation and physiological role is crucial for a complete picture of Vitamin D homeostasis. The strategic use of deuterated internal standards, such as 25,26-dihydroxyvitamin D3-d3, coupled with powerful analytical platforms like LC-MS/MS, provides the necessary tools for researchers to accurately explore this pathway. The methodologies and insights presented in this guide offer a robust foundation for scientists and drug developers aiming to deepen our knowledge of Vitamin D metabolism and its implications for human health.

References

- CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implic

- Regulation of vitamin D metabolizing enzymes in murine renal and extrarenal tissues by dietary phosph

- CYP24A1: the pivotal regulator of vitamin D homeostasis, pathophysiology in metabolic and genetic disease, and emerg. Taylor & Francis.

- Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol. PubMed.

- CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implic

- Regul

- Vitamin D: Newer Concepts of Its Metabolism and Function at the Basic and Clinical Level. Journal of the Endocrine Society | Oxford Academic.

- Pinpointing a Role for Vitamin D in Frailty: A Time for Animal Models? Unknown Source.

- Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Applic

- An In-depth Technical Guide on the Stereochemistry of 25,26-Dihydroxyvitamin D3 and its Biological Significance. Benchchem.

- Stereoselective synthesis of 25 S ,26-dihydroxyvitamin D 3.

- In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements. Oxford Academic.

- Simultaneous determination of 24,25- and 25,26-dihydroxyvitamin D3 in serum samples with liquid-chromatography mass spectrometry - A useful tool for the assessment of vitamin D metabolism. PubMed.

- Vitamin D-metabolic enzymes and related molecules: Expression at the maternal-conceptus interface and the role of vitamin D in endometrial gene expression in pigs. Our journal portfolio - PLOS.

- CYP24A1: The Pivotal Regulator of Vitamin D Homeostasis, Pathophysiology in Metabolic and Genetic Disease, and Emerging Target for Precision Medicine. PubMed.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed.

- Vitamin D Biology Revealed Through the Study of Knockout and Transgenic Mouse Models. Unknown Source.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI.

- UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life. PubMed.

- Modeling vitamin D insufficiency and moderate deficiency in adult mice via dietary cholecalciferol restriction. PMC.

- Synthetic strategy of deuterium-labeled D3 metabolites. (A) Structures...

- Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. Unknown Source.

- UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life.

- High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Pure.

- Full article: Vitamin D: sources, physiological role, biokinetics, deficiency, therapeutic use, toxicity, and overview of analytical methods for detection of vitamin D and its metabolites. Taylor & Francis.

- In vitro metabolism of the vitamin D analog, 22-oxacalcitriol, using cultured osteosarcoma, hepatoma, and ker

- Bioavailability of Different Vitamin D Oral Supplements in Labor

- Characterization of an animal model of pregnancy-induced vitamin D deficiency due to metabolic gene dysregul

- Vitamin D Metabolism, Mechanism of Action, and Clinical Applic

- Altered Pharmacokinetics of 1 ,25-Dihydroxyvitamin D3 and 25-Hydroxyvitamin D3 in the Blood and Tissues of. Unknown Source.

- Measurement of 25,26-dihydroxyvitamin D: importance of the configuration of the C-25 hydroxyl group. PubMed.

- Identification of 25,26-dihydroxyvitamin D3 as a rat renal 25-hydroxyvitamin D3 metabolite.

- Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels. Unknown Source.

- Vitamin D. Wikipedia.

- 25-Hydroxyvitamin D2 and D3, Serum.

Sources

- 1. Vitamin D-metabolic enzymes and related molecules: Expression at the maternal-conceptus interface and the role of vitamin D in endometrial gene expression in pigs | PLOS One [journals.plos.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regulation of vitamin D metabolizing enzymes in murine renal and extrarenal tissues by dietary phosphate, FGF23, and 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 9. Regulation of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP24A1: the pivotal regulator of vitamin D homeostasis, pathophysiology in metabolic and genetic disease, and emerging target for precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of 25,26-dihydroxyvitamin D: importance of the configuration of the C-25 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Simultaneous determination of 24,25- and 25,26-dihydroxyvitamin D3 in serum samples with liquid-chromatography mass spectrometry - A useful tool for the assessment of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]

- 26. mdpi.com [mdpi.com]

- 27. In vitro metabolism of the vitamin D analog, 22-oxacalcitriol, using cultured osteosarcoma, hepatoma, and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pinpointing a Role for Vitamin D in Frailty: A Time for Animal Models? [agmr.hapres.com]

- 29. annualreviews.org [annualreviews.org]

- 30. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model | MDPI [mdpi.com]

- 31. Modeling vitamin D insufficiency and moderate deficiency in adult mice via dietary cholecalciferol restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 32. journals.physiology.org [journals.physiology.org]

- 33. academic.oup.com [academic.oup.com]

- 34. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 35. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

The Role of 25,26-Dihydroxy Vitamin D3 in Bone Metabolism: A Technical Guide

Executive Summary

Vitamin D is a critical regulator of mineral homeostasis and skeletal health, exerting its effects through a cascade of hydroxylated metabolites.[1][2] While 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃ or Calcitriol) is recognized as the most biologically active form, a spectrum of other metabolites exists, each with potentially unique functions.[3][4] This guide provides an in-depth technical analysis of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃), a significant but less-characterized metabolite. We will explore its metabolic pathway, its direct effects on bone cells, and the established experimental methodologies for its functional assessment. This document is intended for researchers and drug development professionals seeking to understand the nuanced roles of Vitamin D metabolites beyond Calcitriol in bone biology.

Biosynthesis and Metabolic Context of 25,26-Dihydroxy Vitamin D3

Vitamin D3, synthesized in the skin or obtained from dietary sources, is biologically inert and requires sequential hydroxylation to become active.[3][5] The primary circulating form is 25-hydroxyvitamin D3 (25(OH)D₃), produced in the liver.[5] From this crucial juncture, several metabolic pathways diverge. The most well-known pathway is the 1α-hydroxylation in the kidney to form the active hormone 1,25(OH)₂D₃.[3]

However, other hydroxylations occur, notably at the C-24 and C-26 positions of the side chain. The synthesis of 25,26(OH)₂D₃ is part of this complex metabolic web. While often considered part of a catabolic cascade to inactivate Vitamin D compounds, emerging evidence suggests that these metabolites may possess intrinsic biological activity.[6][7] Naturally occurring 25,26(OH)₂D₃ is typically a mixture of the 25R and 25S isomers.[8] This metabolite can be further hydroxylated at the 1α position by the enzyme CYP27B1 to form 1,25,26-trihydroxyvitamin D3, adding another layer of complexity to the system.[8][9]

Figure 1: Simplified metabolic pathway of Vitamin D3, highlighting the formation of 25,26(OH)₂D₃.

Molecular Mechanisms in Bone Homeostasis

The biological effects of most Vitamin D metabolites are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][10] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[2][10]

Figure 2: General signaling pathway for VDR-mediated gene regulation.

Effects on Osteoblasts

Osteoblasts are the bone-forming cells responsible for synthesizing and mineralizing the bone matrix.[11] Vitamin D metabolites are known regulators of osteoblast function, influencing both proliferation and the expression of differentiated phenotypes.[2][9]

Studies on cultured human bone cells have shown that 25,26(OH)₂D₃, like other Vitamin D metabolites, can inhibit cell proliferation and stimulate the synthesis of osteocalcin, a key protein marker of mature osteoblasts.[9] However, its potency is significantly lower than that of 1,25(OH)₂D₃. This suggests a weaker binding affinity for the VDR or a different mechanism of action.[9] The primary function appears to be contributing to the overall pool of Vitamin D metabolites that collectively regulate the differentiation and function of osteoblasts.[12]

| Vitamin D Metabolite | Relative Potency for Inhibiting Osteoblast Proliferation | Relative Potency for Stimulating Osteocalcin Synthesis |

| 1,25(OH)₂D₃ | ++++ | ++++ |

| 1,25,26(OH)₃D₃ | +++ | +++ |

| 25S,26(OH)₂D₃ | + | + |

| 24R,25(OH)₂D₃ | + | + |

| 25(OH)D₃ | + | + |

| Table 1: Comparative potency of various Vitamin D metabolites on human osteoblast function in vitro. Potency is ranked qualitatively based on data from Beresford, J. A., et al. (1985).[9] |

Effects on Osteoclasts

The role of 25,26(OH)₂D₃ in regulating osteoclasts—the cells responsible for bone resorption—is less clear. The dominant regulator of osteoclast differentiation is 1,25(OH)₂D₃, which acts indirectly by stimulating osteoblasts to express RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand).[1][13] Direct effects of 1,25(OH)₂D₃ on osteoclast precursors have also been reported.[14]

In contrast, early in vivo studies in rats showed that administration of 25,26(OH)₂D₃ had no significant effect on bone calcium mobilization, a process driven by osteoclast activity.[15] This finding suggests that 25,26(OH)₂D₃ does not potently stimulate bone resorption in the same manner as 1,25(OH)₂D₃. Furthermore, pharmacological doses in rats were found to decrease circulating levels of 1,25(OH)₂D₃, suggesting a potential feedback or modulatory role in the overall endocrine system.[16] Its direct impact on osteoclast formation and function remains an area requiring further investigation.

Methodologies for Functional Assessment

Investigating the specific functions of 25,26(OH)₂D₃ requires robust and well-controlled experimental systems. The choice of system depends on the specific question being addressed, from molecular interactions to systemic physiological effects.

In Vitro Assessment of Osteoblast Function

This workflow is designed to assess the direct effects of 25,26(OH)₂D₃ on primary human osteoblasts, providing a physiologically relevant model. The inclusion of 1,25(OH)₂D₃ as a positive control is critical for validating the responsiveness of the cell system.

Protocol: Primary Human Osteoblast Culture and Functional Assays

-

Cell Isolation and Culture:

-

Obtain human bone tissue from elective orthopedic surgeries (e.g., femoral heads) with appropriate ethical approval and patient consent.

-

Isolate osteoblasts using the explant method or enzymatic digestion with collagenase.

-

Culture cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics. Maintain at 37°C in a 5% CO₂ incubator.

-

Use cells between passages 2 and 4 to avoid senescence.

-

-

Treatment:

-

Plate cells at a predetermined density for each assay. Allow cells to adhere for 24 hours.

-

Replace medium with one containing the test compounds:

-

Vehicle Control (e.g., 0.1% Ethanol).

-

Positive Control: 1,25(OH)₂D₃ (e.g., 10⁻⁸ M).

-

Test Compound: 25,26(OH)₂D₃ at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

-

Incubate for the desired time period (e.g., 3 days for proliferation, 7-14 days for differentiation markers, 21 days for mineralization).

-

-

Functional Endpoints:

-

Proliferation Assay (e.g., Day 3): Quantify cell number using a Cell Counting Kit-8 (CCK-8) assay or by direct cell counting with a hemocytometer.

-

Differentiation Marker Analysis (e.g., Day 10):

-

Alkaline Phosphatase (ALP) Activity: Lyse cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Normalize to total protein content.

-

Osteocalcin Secretion: Measure osteocalcin concentration in the conditioned media using an enzyme-linked immunosorbent assay (ELISA).

-

-

Mineralization Assay (e.g., Day 21):

-

Fix cells with 4% paraformaldehyde.

-

Stain with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

Quantify mineralization by extracting the stain with cetylpyridinium chloride and measuring absorbance.

-

-

Figure 3: Experimental workflow for assessing the effects of 25,26(OH)₂D₃ on human osteoblasts in vitro.

In Vivo Assessment of Bone Formation

Animal models are indispensable for understanding the systemic effects of Vitamin D metabolites on bone healing and regeneration. The rabbit tibial defect model is a well-established preclinical model for evaluating bone formation.[17]

Protocol: Rabbit Tibial Defect Model

-

Animal Model and Surgical Procedure:

-

Use skeletally mature New Zealand white rabbits, housed under standard conditions with ethical committee approval.[17]

-

Anesthetize the animal. Create a critical-sized (e.g., 5mm diameter) unicortical bone defect in the proximal tibia.

-

-

Treatment Application:

-

Divide animals into groups:

-

Control Group: Defect is left empty or filled with a carrier vehicle (e.g., biodegradable scaffold).

-

Test Group: Defect is filled with the carrier vehicle loaded with 25,26(OH)₂D₃.

-

-

Suture the incision site and provide post-operative care, including analgesics.

-

-

Follow-up and Analysis:

-

Monitor animals for a defined healing period (e.g., 4 and 8 weeks).

-

At the endpoint, euthanize the animals and harvest the tibiae.

-

-

Analytical Techniques:

-

Micro-Computed Tomography (µCT): Perform high-resolution 3D imaging to quantify bone volume (BV/TV), trabecular thickness (Tb.Th), and other microarchitectural parameters within the defect site.

-

Histological Analysis:

-

Fix, dehydrate, and embed the bone samples in resin (e.g., PMMA).

-

Create undecalcified sections and perform staining (e.g., Von Kossa for mineralized tissue, Toluidine Blue for cellular components).

-

Perform histomorphometric analysis to quantify new bone formation area, osteoblast numbers, and other relevant cellular metrics.

-

-

Biomechanical Testing: Perform three-point bending or compression tests on the healed bone to assess its mechanical strength and stiffness.

-

Figure 4: Experimental workflow for assessing the effects of 25,26(OH)₂D₃ on bone formation in vivo.

Discussion and Future Directions

The available evidence indicates that 25,26(OH)₂D₃ is a biologically active metabolite of Vitamin D3 that can modulate the function of human osteoblasts, albeit with significantly lower potency than the hormonal form, 1,25(OH)₂D₃.[9] Its primary role may not be as a systemic hormone but rather as a local regulator within the bone microenvironment, contributing to the fine-tuning of osteoblast differentiation and function. Its limited effect on bone resorption suggests it does not drive the systemic calcium mobilization characteristic of 1,25(OH)₂D₃.[15]

Future research should focus on several key areas:

-

Osteoclast-Specific Effects: Detailed in vitro studies using co-culture systems of osteoblasts and osteoclast precursors are needed to definitively determine the direct and indirect effects of 25,26(OH)₂D₃ on osteoclastogenesis and resorptive activity.

-

VDR-Independent Mechanisms: Given its lower potency, investigating potential VDR-independent or alternative receptor-mediated pathways could reveal novel mechanisms of action for this and other "minor" metabolites.

-

Interaction with other Metabolites: The Vitamin D system is a complex network. Studies are needed to understand how 25,26(OH)₂D₃ interacts with 1,25(OH)₂D₃ and 24,25(OH)₂D₃ to modulate overall bone cell response.

-

Therapeutic Potential: While unlikely to be a primary therapeutic agent due to its low potency, its modulatory effects could be explored in combination therapies or for specific applications where potent stimulation of bone resorption is undesirable.

Conclusion

25,26-Dihydroxy Vitamin D3 is an integral part of the Vitamin D metabolic cascade with demonstrable, albeit modest, biological activity in bone. It acts on osteoblasts to regulate their proliferation and differentiation, contributing to the overall Vitamin D-mediated control of bone formation. Its role appears to be more modulatory than that of a potent, systemic hormone. A comprehensive understanding of this and other C-24 and C-26 hydroxylated metabolites is essential for a complete picture of Vitamin D's role in skeletal health and for the development of next-generation therapeutics for bone disorders.

References

-

Beresford, J. A., Gallagher, J. A., & Russell, R. G. (1985). Vitamin D metabolites regulate osteocalcin synthesis and proliferation of human bone cells in vitro. Journal of Endocrinology, 105(3), 391-396. [Link]

-

Anderson, P. H., O'Loughlin, P. D., May, B. K., & Morris, H. A. (2010). Osteoclastic Metabolism of 25(OH)-Vitamin D3: A Potential Mechanism for Optimization of Bone Resorption. Endocrinology, 151(10), 4995-5004. [Link]

-

Redel, J., Bazely, N., Tanaka, Y., & DeLuca, H. F. (1974). The synthesis and biological activity of 25,26-dihydroxy-cholecalciferol, a polar metabolite of vitamin D3. Steroids, 24(4), 463-476. [Link]

-

Kentaro, Y. (n.d.). Bone Resorption Mechanisms Influenced by Vitamin D. Longdom Publishing. [Link]

-

Tanaka, Y., Shepard, R. M., DeLuca, H. F., & Schnoes, H. K. (1981). 23,25-Dihydroxyvitamin D3: a natural precursor in the biosynthesis of 25-hydroxyvitamin D3-26,23-lactone. Biochemistry, 20(13), 3885-3889. [Link]

-

Morris, H. A., & Anderson, P. H. (2012). Vitamin D and bone health. Clinical Biochemistry, 45(12), 890-896. [Link]

-

Gorter, E. A., van de Peppel, J., van der Eerden, B. C. J., & van Leeuwen, J. P. T. M. (2014). Primary Human Osteoblasts in Response to 25-Hydroxyvitamin D3, 1,25-Dihydroxyvitamin D3 and 24R,25-Dihydroxyvitamin D3. PLoS ONE, 9(10), e109259. [Link]

-

Castillo, L., Tanaka, Y., DeLuca, H. F., & Ikekawa, N. (1977). Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol. Steroids, 29(5), 647-658. [Link]

-

Nishii, Y., Abe, J., Morisaki, M., Ikekawa, N., & DeLuca, H. F. (1983). DNA binding property of vitamin D3 receptors associated with 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3. FEBS Letters, 158(2), 323-326. [Link]

-

Zhou, S., Le, B., & Zhang, C. (2018). An in vitro Experimental Insight into the Osteoblast Responses to Vitamin D3 and Its Metabolites. Cellular Physiology and Biochemistry, 45(1), 196-206. [Link]

-

Guryev, O., Carvalho, R. A., Usanov, S., Gilep, A., & Estabrook, R. W. (2003). A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1). Proceedings of the National Academy of Sciences, 100(25), 14754-14759. [Link]

-

Sakamoto, R., Nagata, A., Ohshita, H., & Nagasawa, K. (2021). Stereoselective synthesis of 25S,26-dihydroxyvitamin D3. Tetrahedron Letters, 78, 153213. [Link]

-

Endo, I. (2012). [Rickets/Osteomalacia. Vitamin D action:Lessons from animal models]. Clinical Calcium, 22(8), 1147-1154. [Link]

-

van Driel, M., & van Leeuwen, J. P. T. M. (2023). Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts. Nutrients, 15(2), 427. [Link]

-

Verlinden, L., Eelen, G., Beullens, I., Van Camp, M., Van Cromphaut, S., Marcelis, S., ... & Carmeliet, G. (2021). Integrated View on the Role of Vitamin D Actions on Bone and Growth Plate Homeostasis. JBMR Plus, 5(12), e10565. [Link]

-

The Journal of Clinical Investigation. (2018). Vitamin D3 metabolite enables bone fracture repair. YouTube. [Link]

-

van Driel, M., & van Leeuwen, J. P. T. M. (2023). Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts. Nutrients, 15(2), 427. [Link]

-

Kiyoki, M., Kurihara, N., Ishizuka, S., Ishii, S., Hakeda, Y., Ikeda, K., & Kumegawa, M. (1985). Effect of 24,25-dihydroxyvitamin D3 in osteoclasts. Biochemical and Biophysical Research Communications, 127(2), 693-698. [Link]

-

Al-Sam-Away, A. G., Al-Jobory, A. M. M., & Al-Bayati, S. H. (2020). Histological Evaluation Effect of Local Application of Vitamin D3 on Bone Formation in Rabbits. Journal of Research in Medical and Dental Science, 8(7), 108-115. [Link]

-

Al-Saedi, A., Karrow, N. A., & L-Kass, M. (2025). Enhancing human osteoblast to osteocyte-like cell differentiation using 25-hydroxyvitamin D3 and all-trans retinoic acid combination. Journal of Functional Foods, 121, 106403. [Link]

-

Gorter, E. A., van de Peppel, J., van der Eerden, B. C. J., & van Leeuwen, J. P. T. M. (2014). Figure: Effects of 1,25(OH)2D3 and 25(OH)D3 on primary human osteoblast... ResearchGate. [Link]

-

Bikle, D. D. (2012). Vitamin D and Bone. Current Osteoporosis Reports, 10(2), 151-159. [Link]

-

Pireddu, R., et al. (2022). Vitamin D Effects on Osteoblastic Differentiation of Mesenchymal Stem Cells from Dental Tissues. StellaLife. [Link]

-

van Leeuwen, J. P., van den Bemd, G. J., van Driel, M., & Pols, H. A. (2001). 24,25-Dihydroxyvitamin D(3) and bone metabolism. Steroids, 66(3-5), 375-380. [Link]

-

Wikipedia. (n.d.). Vitamin D receptor. [Link]

-

Stern, P. H., & Horst, R. L. (1987). Administration of pharmacological amounts of 25(s),26-dihydroxyvitamin D3 reduces serum 1,25-dihydroxyvitamin D3 levels in rats. Endocrinology, 121(5), 1671-1675. [Link]

-

Weber, K., et al. (2024). Vitamin D Maintains Growth and Bone Mineral Density against a Background of Severe Vitamin A Deficiency and Moderate Toxicity in a Swine Model. MDPI. [Link]

-

Brumbaugh, P. F., & Haussler, M. R. (1974). Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3. Life Sciences, 16(3), 353-362. [Link]

-

Sliwinski, L., et al. (2026). (PDF) Effects of dietary vitamin D supplementation on bone microarchitecture, mineralization, and mechanical properties in Wistar rat animal model. ResearchGate. [Link]

-

Jones, G. (2020). Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling. JBMR Plus, 4(11), e10423. [Link]

-

Anderson, P. H., et al. (2019). Elevated Serum 25-Hydroxyvitamin D Levels Are Associated with Improved Bone Formation and Micro-Structural Measures in Elderly Hip Fracture Patients. Journal of Clinical Medicine, 8(11), 1954. [Link]

-

van Driel, M., et al. (2006). Evidence that both 1α,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization. Journal of Cellular Biochemistry, 99(3), 922-935. [Link]

-

IBL-America. (n.d.). 25(OH) Vitamin D ELISA Kits & Bone Metabolism Assays. [Link]

-

St-Arnaud, R., et al. (2000). Deficient mineralization of intramembranous bone in vitamin D-24-hydroxylase-ablated mice is due to elevated 1,25-dihydroxyvitamin D and not to the absence of 24,25-dihydroxyvitamin D. Endocrinology, 141(7), 2658-2666. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 24,25-Dihydroxyvitamin D(3) and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ibl-america.com [ibl-america.com]

- 6. The synthesis and biological activity of 25,26-dihydroxy-cholecalciferol, a polar metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 23,25-Dihydroxyvitamin D3: a natural precursor in the biosynthesis of 25-hydroxyvitamin D3-26,23-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin D metabolites regulate osteocalcin synthesis and proliferation of human bone cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Primary Human Osteoblasts in Response to 25-Hydroxyvitamin D3, 1,25-Dihydroxyvitamin D3 and 24R,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Administration of pharmacological amounts of 25(s),26-dihydroxyvitamin D3 reduces serum 1,25-dihydroxyvitamin D3 levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jrmds.in [jrmds.in]

The Physiological Relevance of Deuterated Vitamin D Metabolites: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into vitamin D metabolites represents a significant advancement in the pursuit of more potent and safer therapeutics. This in-depth technical guide provides a comprehensive overview of the physiological relevance of deuterated vitamin D metabolites, moving beyond their established use as analytical standards. We will explore the foundational principles of the kinetic isotope effect, delve into the enhanced biological activities and altered pharmacokinetics of these modified compounds, and present detailed methodologies for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of deuterated vitamin D analogs.

Introduction: Beyond the Isotope Tracer - A New Therapeutic Paradigm

For decades, the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), has been recognized as a crucial regulator of calcium and phosphate homeostasis.[1] Its therapeutic applications, however, have been hampered by a narrow therapeutic window, with effective doses for conditions like cancer and autoimmune diseases often leading to hypercalcemia.[2] The advent of deuterated pharmaceuticals, underscored by the FDA approval of drugs like deutetrabenazine, has paved the way for a novel approach to drug design.[3][4] By replacing hydrogen with its heavier, stable isotope, deuterium, at specific metabolically vulnerable positions, it is possible to significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide will illuminate the profound physiological implications of this subtle atomic substitution in the context of vitamin D metabolism.

The Kinetic Isotope Effect: The Scientific Bedrock of Deuterated Vitamin D Analogs

The enhanced therapeutic potential of deuterated vitamin D metabolites is primarily rooted in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions that involve the cleavage of a C-D bond in the rate-determining step proceed at a slower rate.[5]

In the context of vitamin D, this is particularly relevant to its catabolism, which is primarily mediated by cytochrome P450 enzymes, most notably CYP24A1.[6] This enzyme is responsible for the inactivation of calcitriol and its precursor, 25-hydroxyvitamin D3 (25(OH)D3).[6] By strategically placing deuterium at sites targeted by CYP24A1, the metabolic breakdown of the active vitamin D compound is slowed, leading to:

-

Increased Metabolic Stability and Biological Half-life: A reduced rate of degradation results in a longer circulation time of the active metabolite.[5]

-

Enhanced and Sustained Therapeutic Effect: Higher and more stable plasma concentrations of the active drug can lead to a more potent and prolonged biological response.[5]

This fundamental principle underpins the development of deuterated vitamin D analogs with improved therapeutic indices.

Caption: The Kinetic Isotope Effect in Vitamin D Metabolism.

Enhanced Biological Activity of Deuterated Vitamin D Analogs

The increased metabolic stability of deuterated vitamin D analogs translates into demonstrably enhanced biological activity, particularly in the realm of oncology. A notable class of these compounds are the "Gemini" vitamin D3 analogs, which are characterized by the presence of two side chains at the C-20 position, with one being deuterium-substituted.[3][4]

Potent Anti-proliferative and Pro-differentiating Effects

Preclinical studies have consistently shown that deuterated Gemini analogs are significantly more potent than native 1,25(OH)2D3 in inhibiting the growth of a wide range of cancer cell lines, including:

These analogs not only inhibit proliferation but also strongly induce cell differentiation and apoptosis at concentrations where the non-deuterated counterpart shows little to no effect.[4][7]

| Cell Line | Cancer Type | ED50 (1,25(OH)₂D₃) | ED50 (Deuterated Gemini Analog BXL-01-0120) | Fold Increase in Potency |

| HL-60 | Myeloid Leukemia | 7.00 x 10⁻¹¹ M | 1.00 x 10⁻¹³ M | 700 |

| LNCaP | Prostate Cancer | 1.80 x 10⁻¹⁰ M | 1.00 x 10⁻¹¹ M | 18 |

| PC-3 | Prostate Cancer | 1.95 x 10⁻⁹ M | 1.00 x 10⁻¹² M | 1951 |

| H520 | Lung Cancer | 2.84 x 10⁻⁹ M | 1.00 x 10⁻¹¹ M | 284 |

| MCF-7 | Breast Cancer | 7.80 x 10⁻¹¹ M | 1.00 x 10⁻¹² M | 78 |

Data summarized from a study on novel deuterated Gemini-vitamin D3 analogs.[4]

Dissociation of Anti-proliferative and Calcemic Effects

A critical advantage of many deuterated vitamin D analogs is their reduced calcemic activity.[5] In vivo studies in murine models have demonstrated that some deuterated Gemini analogs effectively inhibit tumor growth at doses that do not induce hypercalcemia, a significant side effect that limits the therapeutic use of 1,25(OH)₂D₃.[5][8] This separation of anti-proliferative and calcemic effects is a key attribute for the development of safer vitamin D-based cancer therapies.

Mechanism of Action: A Multi-faceted Approach

The enhanced physiological relevance of deuterated vitamin D metabolites stems from a combination of factors that go beyond a simple increase in half-life.

Caption: Mechanism of Action of Deuterated Vitamin D Analogs.

Sustained Vitamin D Receptor (VDR) Activation

Deuterated vitamin D analogs exert their biological effects through the VDR, a nuclear transcription factor.[5][9] The increased metabolic stability of these analogs leads to a more sustained presence of the ligand, resulting in prolonged activation of the VDR and a more robust and lasting downstream transcriptional response.[5]

Inhibition of Catabolism

As previously discussed, the primary mechanism for the enhanced activity of deuterated vitamin D analogs is the inhibition of their own catabolism by CYP24A1.[5] This self-potentiating effect is a key feature of their design.

Synthesis and Rational Design of Deuterated Vitamin D Analogs

The synthesis of deuterated vitamin D metabolites is a complex process that often involves a multi-step approach. A common strategy is the convergent synthesis, where deuterated A-ring synthons are coupled with CD-ring moieties.[10] The introduction of deuterium can be achieved through various methods, including H/D exchange reactions catalyzed by agents like Ru/C in D2O.

The rational design of these analogs involves strategically placing deuterium atoms at positions known to be susceptible to metabolic attack. For vitamin D, key sites for hydroxylation and subsequent degradation are in the side chain.[6] Therefore, deuteration of the side chain is a common strategy to enhance metabolic stability.[3]

Experimental Protocols for the Evaluation of Deuterated Vitamin D Metabolites

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is fundamental for assessing the anti-proliferative activity of deuterated vitamin D analogs.

Materials:

-

Cancer cell line of interest (e.g., HL-60, LNCaP, MCF-7)

-

Complete cell culture medium

-

Deuterated vitamin D analog and non-deuterated control (e.g., 1,25(OH)₂D₃)

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat cells with a serial dilution of the deuterated vitamin D analog, the non-deuterated control, and a vehicle control.

-

Incubate for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

VDR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the VDR and initiate gene transcription.

Materials:

-

Host cell line (e.g., HEK293T)

-

Expression vector for human VDR

-

Luciferase reporter vector containing a vitamin D response element (VDRE)

-

Transfection reagent

-

Deuterated vitamin D analog and non-deuterated control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with the test compounds.

-

Incubate for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

CYP24A1 Inhibition Assay

This assay assesses the ability of a deuterated analog to inhibit the primary catabolic enzyme for vitamin D.[4]

Materials:

-

Recombinant human CYP24A1 enzyme

-

A known CYP24A1 substrate (e.g., 1,25(OH)₂D₃)

-

Deuterated vitamin D analog

-

NADPH regenerating system

-

Incubation buffer

-

LC-MS/MS system

Procedure:

-